3-(3-Nitrophenylsulfonamido)propanoic acid

Description

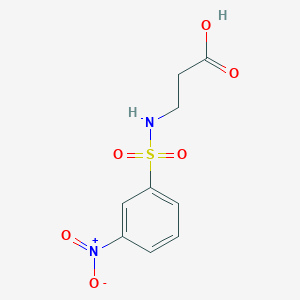

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-nitrophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6S/c12-9(13)4-5-10-18(16,17)8-3-1-2-7(6-8)11(14)15/h1-3,6,10H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGJFIPBEYNNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588458 | |

| Record name | N-(3-Nitrobenzene-1-sulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953907-19-2 | |

| Record name | N-(3-Nitrobenzene-1-sulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Nitrophenylsulfonamido)propanoic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the fundamental properties of 3-(3-Nitrophenylsulfonamido)propanoic acid, a compound of interest for researchers and professionals in drug development. This document delves into its chemical identity, a robust synthesis protocol, and an exploration of its potential biological significance based on its structural motifs.

Core Chemical Identity

3-(3-Nitrophenylsulfonamido)propanoic acid is a derivative of β-alanine, featuring a 3-nitrophenylsulfonamide moiety attached to the amino group. The presence of a nitro group, a sulfonamide linkage, and a carboxylic acid functional group suggests a molecule with potential for diverse chemical interactions and biological activities.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, its basic properties can be calculated or inferred from its structure. Researchers are advised to experimentally verify these parameters for any new batch of the compound.

| Property | Value | Source |

| CAS Number | 953907-19-2 | [1][2][3] |

| Molecular Formula | C₉H₁₀N₂O₆S | Calculated |

| Molecular Weight | 274.25 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous bases. | Inferred |

| pKa (Carboxylic Acid) | Estimated 4-5 | Inferred |

| pKa (Sulfonamide) | Estimated 9-10 | Inferred |

Synthesis and Purification

The synthesis of 3-(3-Nitrophenylsulfonamido)propanoic acid can be readily achieved through a standard nucleophilic substitution reaction between β-alanine (3-aminopropanoic acid) and 3-nitrobenzenesulfonyl chloride. This reaction, often referred to as a Schotten-Baumann reaction when performed under basic conditions, is a reliable method for the formation of sulfonamides.

Synthetic Workflow

The overall synthetic strategy is a two-step process involving the formation of the sulfonamide bond followed by purification.

Caption: Synthetic workflow for 3-(3-Nitrophenylsulfonamido)propanoic acid.

Detailed Experimental Protocol

Materials:

-

β-Alanine (3-aminopropanoic acid)

-

3-Nitrobenzenesulfonyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Ethyl acetate

-

Deionized water

-

Standard laboratory glassware and equipment (magnetic stirrer, ice bath, Buchner funnel, etc.)

Procedure:

-

Dissolution of β-Alanine: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq). The volume of the bicarbonate solution should be sufficient to fully dissolve the amino acid. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Sulfonyl Chloride: While vigorously stirring the cooled β-alanine solution, add a solution of 3-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of a suitable organic solvent (e.g., acetone or THF) dropwise over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted sulfonyl chloride.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M HCl. A white precipitate of the product should form.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-(3-nitrophenylsulfonamido)propanoic acid.

-

Drying: Dry the purified product under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. The proton NMR spectrum of propanoic acid derivatives typically shows distinct signals for the different proton environments.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O of the carboxylic acid (~1700 cm⁻¹), the N-H of the sulfonamide (~3300 cm⁻¹), and the S=O of the sulfonamide (~1350 and 1160 cm⁻¹). The infrared spectrum of propanoic acid shows a very broad O-H stretching vibration absorption between 3300 and 2500 cm⁻¹.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

Potential Biological Significance and Applications

While specific biological data for 3-(3-nitrophenylsulfonamido)propanoic acid is not yet prevalent in the literature, the structural components of the molecule suggest several areas of potential interest for drug discovery and development.

Caption: Conceptual diagram of potential biological activities.

Sulfonamide Core

The sulfonamide functional group is a well-established pharmacophore. Sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][7] They are also known to act as inhibitors of various enzymes, most notably carbonic anhydrase.[6]

Nitrophenyl Group

Nitroaromatic compounds are also prevalent in medicinal chemistry and are known to possess diverse biological activities, including antimicrobial and anticancer effects.[8] The nitro group can act as a bioisostere for other functional groups and can be involved in crucial binding interactions with biological targets.

Propanoic Acid Moiety

Arylpropanoic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are often critical for binding to enzyme active sites.

Illustrative Experimental Protocol: Antimicrobial Susceptibility Testing

To assess the potential of 3-(3-nitrophenylsulfonamido)propanoic acid as an antimicrobial agent, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of the title compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

-

3-(3-Nitrophenylsulfonamido)propanoic acid

-

Bacterial strains (S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

Controls: Include positive controls (bacteria in MHB without the compound) and negative controls (MHB alone) in each assay.

This protocol provides a fundamental starting point for evaluating the biological potential of 3-(3-nitrophenylsulfonamido)propanoic acid. Further studies, including cytotoxicity assays and mechanism of action studies, would be necessary to fully characterize its pharmacological profile.

Conclusion

3-(3-Nitrophenylsulfonamido)propanoic acid is a readily synthesizable compound with a chemical structure that suggests a range of potential biological activities. The presence of the sulfonamide, nitrophenyl, and propanoic acid moieties makes it an interesting candidate for screening in various drug discovery programs, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research. This guide provides a solid foundation for its synthesis, characterization, and initial biological evaluation.

References

-

Xi'an Qiyue Biotechnology Co., Ltd. 3-(3-Nitrophenylsulfonamido)propanoic acid CAS:953907-19-2. [Link]

-

PubChem. 4-Nitrobenzenesulfonamide. [Link]

-

ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

-

PubChem. 3-(3-Nitrophenyl)propionic acid. [Link]

-

PubChem. (3-Nitrophenyl)propanoic acid. [Link]

-

PubMed. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. [Link]

-

ResearchGate. Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Link]

-

ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

-

SpringerLink. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. [Link]

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

ResearchGate. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes. [Link]

-

PubChem. (s)-3-Amino-3-(3-nitrophenyl)propionic acid. [Link]

-

PubChem. 3-Aminopropanoic acid;nitrous acid. [Link]

-

PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]

-

PubMed Central. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. [Link]

-

ResearchGate. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. [Link]

-

PubMed. Inhibition of Mycobacterium tuberculosis InhA by 3-nitropropanoic acid. [Link]

- Google Patents. Process for the preparation of 3-nitrobenzenesulfonyl chloride.

-

Physics & Maths Tutor. Chemistry. [Link]

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of propanoic acid. [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

PubChem. 3-(Trimethylsilyl)propionic acid. [Link]

- Google Patents. A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.

-

PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]

-

Arkivoc. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

Sources

- 1. 3-[(3-Nitrobenzene)sulfonamido]propanoic acid | CymitQuimica [cymitquimica.com]

- 2. 3-(3-Nitrophenylsulfonamido)propanoic acid CAS:953907-19-2 [qiyuebio.com]

- 3. echemi.com [echemi.com]

- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

"3-(3-Nitrophenylsulfonamido)propanoic acid" chemical structure and IUPAC name

An In-depth Technical Guide to 3-((3-Nitrophenyl)sulfonamido)propanoic Acid

Executive Summary: This document provides a comprehensive technical overview of 3-((3-Nitrophenyl)sulfonamido)propanoic acid, a molecule integrating a propanoic acid chain with a 3-nitrophenylsulfonamido moiety. While not extensively documented in mainstream chemical literature, its structure combines key functional groups of significant interest in medicinal chemistry and materials science. This guide elucidates its chemical identity, predicts its physicochemical properties based on structural analysis, proposes a viable synthetic pathway, and discusses potential research applications. All technical assertions are grounded in established chemical principles and supported by data from analogous compounds.

Chemical Identity and Structure Elucidation

The fundamental identity of a molecule is defined by its structure and systematic nomenclature. This section deconstructs the structure of 3-((3-Nitrophenyl)sulfonamido)propanoic acid to establish its core chemical properties.

IUPAC Nomenclature and Structural Breakdown

The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-((3-Nitrophenyl)sulfonamido)propanoic acid .

This name is derived as follows:

-

Parent Chain: The longest carbon chain containing the principal functional group (the carboxylic acid) is a three-carbon chain, making it a derivative of "propanoic acid"[1].

-

Principal Functional Group: The carboxylic acid (-COOH) is the highest priority group, defining the suffix "-oic acid".

-

Substituent: A complex substituent is attached to the third carbon (C3) of the propanoic acid chain.

-

Substituent Name: This group is a sulfonamide (-sulfonamido-) linked to a 3-nitrophenyl group. The nitrogen of the sulfonamide is attached to the propanoic acid chain, and the sulfur is attached to the phenyl ring. The nitro group (-NO2) is at the meta (3-position) of the phenyl ring.

Chemical Structure

The two-dimensional representation of the molecule clearly shows the connectivity of the propanoic acid backbone, the sulfonamide linker, and the substituted aromatic ring.

Caption: 2D structure of 3-((3-Nitrophenyl)sulfonamido)propanoic acid.

Key Structural and Chemical Descriptors

A summary of key identifiers and properties is crucial for database searches, computational modeling, and analytical characterization.

| Descriptor | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₆S | Calculated |

| Molecular Weight | 274.25 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)[O-] | Generated |

| InChI Key | (Generated upon synthesis and registration) | N/A |

| CAS Number | Not assigned (as of Jan 2026) | N/A |

Predicted Physicochemical Properties

-

Acidity (pKa): The molecule possesses two primary acidic protons. The carboxylic acid proton is expected to have a pKa around 4.0-4.5. The electron-withdrawing nature of the adjacent sulfonamide group may slightly increase its acidity (lower its pKa) compared to simple propanoic acid (pKa ~4.88)[1]. The sulfonamide proton is also acidic, with a pKa likely in the range of 9-10, similar to 3-nitrobenzenesulfonamide[2][3]. The potent electron-withdrawing nitro group on the phenyl ring enhances the acidity of this proton.

-

Solubility: The presence of the polar carboxylic acid and sulfonamide groups suggests moderate solubility in water, particularly at neutral or basic pH where the carboxylate salt can form. It is expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.

-

LogP (Octanol-Water Partition Coefficient): The combination of a hydrophobic nitrophenyl ring and hydrophilic acidic groups suggests a balanced lipophilicity. The predicted LogP would likely be in the range of 1.0-2.0, indicating moderate membrane permeability.

-

Reactivity: The nitro group can be reduced to an amine, providing a synthetic handle for further derivatization. The carboxylic acid can undergo esterification or amidation, while the sulfonamide nitrogen can be alkylated under specific conditions.

Proposed Synthesis Strategy

A robust and logical synthesis is essential for accessing the compound for research. A highly efficient and common method for forming sulfonamides is the reaction between a sulfonyl chloride and an amine.

Retrosynthetic Analysis

The most logical disconnection is at the sulfonamide N-S bond. This retrosynthetic step simplifies the target molecule into two readily available or easily synthesized starting materials:

-

3-Aminopropanoic acid (also known as β-alanine).

-

3-Nitrobenzenesulfonyl chloride .

Proposed Forward Synthesis Protocol

This synthesis can be accomplished via a Schotten-Baumann reaction.

Reaction: 3-Aminopropanoic acid + 3-Nitrobenzenesulfonyl chloride → 3-((3-Nitrophenyl)sulfonamido)propanoic acid

Step-by-Step Methodology:

-

Dissolution of Amine: Dissolve 1.0 equivalent of 3-aminopropanoic acid in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) with stirring in an ice bath (0-5 °C). This deprotonates the carboxylic acid and provides the basic medium for the reaction.

-

Addition of Sulfonyl Chloride: Dissolve 1.1 equivalents of 3-nitrobenzenesulfonyl chloride[2] in a minimal amount of a water-miscible organic solvent (e.g., tetrahydrofuran or dioxane) to facilitate its addition to the aqueous solution.

-

Reaction: Add the sulfonyl chloride solution dropwise to the stirring amine solution, ensuring the temperature remains below 10 °C. The reaction is typically vigorous.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

Acidification (Workup): Cool the reaction mixture again in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~2. This protonates the carboxylic acid of the product, causing it to precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Potential Applications and Research Directions

The unique combination of functional groups in 3-((3-Nitrophenyl)sulfonamido)propanoic acid makes it a molecule with potential utility in several areas of chemical and biological research.

-

Medicinal Chemistry: Sulfonamides are a well-established class of pharmacophores found in antibacterial, diuretic, and anticonvulsant drugs. This molecule could serve as a scaffold or building block for creating novel therapeutic agents. The nitroaromatic group can act as a bioisostere for other functional groups or be used as a handle for further chemical modification after reduction to an amine.

-

Fragment-Based Drug Discovery: As a relatively small molecule with distinct recognition elements (H-bond donors/acceptors, aromatic ring), it could be used as a fragment in screening campaigns to identify binding partners for protein targets.

-

Chemical Probes: The nitro group can be a useful moiety in chemical biology. For instance, it can be reduced under hypoxic conditions, making it a potential trigger or reporting element for probes designed to study oxygen-deficient environments in cells or tissues.

Safety and Handling

While no specific safety data exists for this compound, a hazard assessment can be made based on analogous structures, such as 3-nitrobenzenesulfonamide and isomers like 3-((4-nitrophenyl)sulfonamido)propanoic acid.

-

GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5].

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-sealed container away from incompatible materials such as strong bases and oxidizing agents.

-

This guide provides a foundational understanding of 3-((3-Nitrophenyl)sulfonamido)propanoic acid, offering a framework for its synthesis, characterization, and exploration in future research endeavors.

References

-

Wikipedia. Propionic acid. [Link]

-

PubChem. (s)-3-Amino-3-(3-nitrophenyl)propionic acid. [Link]

-

PubChem. 3-(Methylthio)propanoic acid. [Link]

-

PubChem. 3-(3-Nitrophenyl)propionic acid. [Link]

- Google Patents. CN102643168B - Method for preparing 3, 3- diphenyl propanol.

-

ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

-

Cheméo. Chemical Properties of 3-Nitrobenzenesulfonamide (CAS 121-52-8). [Link]

-

YouTube. Synthesis of propanoic acid- Dr. Tania CS. [Link]

-

PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]

-

PubChem. 4-Chloro-3-nitrobenzenesulfonamide. [Link]

Sources

- 1. Propionic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. 3-Nitrobenzenesulfonamide (CAS 121-52-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 179174-23-3|3-((4-Nitrophenyl)sulfonamido)propanoic acid|BLD Pharm [bldpharm.com]

- 5. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]

"3-(3-Nitrophenylsulfonamido)propanoic acid" CAS number and molecular weight

An In-depth Technical Guide to 3-(3-Nitrophenylsulfonamido)propanoic acid

Introduction

3-(3-Nitrophenylsulfonamido)propanoic acid is a specialized organic compound characterized by a nitrophenylsulfonamide moiety linked to a propanoic acid backbone. This unique structure confers specific chemical properties that make it a valuable intermediate and building block in medicinal chemistry and materials science. The presence of a nitro group, a sulfonamide linkage, and a carboxylic acid function allows for diverse chemical modifications and interactions with biological systems. This guide aims to provide a detailed technical resource on this compound, covering its essential data, synthesis, and scientific context.

Core Compound Identification

Accurate identification is paramount in chemical research and development. The following table summarizes the key identifiers for 3-(3-Nitrophenylsulfonamido)propanoic acid.

| Identifier | Value | Source |

| CAS Number | 953907-19-2 | [1] |

| Molecular Formula | C₉H₁₀N₂O₆S | |

| Molecular Weight | 274.25 g/mol | [1] |

| IUPAC Name | 3-[(3-nitrophenyl)sulfonamido]propanoic acid |

The structural isomer, 3-((4-Nitrophenyl)sulfonamido)propanoic acid, shares the same molecular formula and weight but has a different CAS Number (179174-23-3).[1] It is crucial for researchers to distinguish between these positional isomers as their reactivity and biological activity can differ significantly.

Chemical Structure and Properties

The molecule's functionality is dictated by its three primary components: the 3-nitrophenyl group, the sulfonamide linker, and the propanoic acid tail.

Caption: Synthetic workflow for 3-(3-Nitrophenylsulfonamido)propanoic acid.

Detailed Step-by-Step Methodology

-

Preparation of Reactants :

-

Dissolve β-alanine (1.0 eq) in an aqueous solution of sodium bicarbonate (2.5 eq). The basic conditions are essential to deprotonate the amino group of β-alanine, rendering it nucleophilic, and to neutralize the HCl byproduct formed during the reaction.

-

In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent like dioxane or acetone. This ensures the sulfonyl chloride is readily available for reaction.

-

-

Reaction Execution :

-

Cool the β-alanine solution to 0-5 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and prevent unwanted side reactions or degradation of the starting material.

-

Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the cooled β-alanine solution with vigorous stirring over 30-60 minutes. Slow addition is key to maintaining temperature control and ensuring a homogenous reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation :

-

Once the reaction is complete (monitored by TLC), wash the mixture with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted sulfonyl chloride.

-

Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2. The target compound is insoluble in acidic aqueous media and will precipitate out. This step is the causality behind product isolation, leveraging its acidic nature.

-

Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

-

-

Purification :

-

The crude product is purified by recrystallization from a suitable solvent system, typically an ethanol/water mixture. This self-validating step ensures the removal of impurities, yielding a product of high purity, which can be confirmed by melting point analysis and spectroscopic methods (NMR, IR).

-

Potential Applications in Research and Development

While specific, large-scale applications are not widely documented, the structural motifs within 3-(3-Nitrophenylsulfonamido)propanoic acid suggest its utility in several areas of chemical and pharmaceutical research.

-

Drug Discovery Intermediate : Sulfonamides are a well-established class of therapeutic agents. This compound can serve as a scaffold for creating libraries of novel compounds to be screened for various biological activities, including antimicrobial or anticancer effects. The carboxylic acid handle allows for the attachment of other pharmacophores via amide coupling.

-

Chemical Probes : The nitroaromatic group can be reduced to an amine, which can then be functionalized with fluorescent tags or biotin, creating chemical probes to study biological pathways or protein interactions.

-

Material Science : The molecule's rigid structure and potential for hydrogen bonding could make it a candidate for developing novel polymers or supramolecular assemblies with specific properties.

Conclusion

3-(3-Nitrophenylsulfonamido)propanoic acid is a compound with significant potential for specialized applications in organic synthesis and medicinal chemistry. This guide has provided a foundational understanding of its core properties, a reliable synthesis protocol, and an outlook on its potential uses. Adherence to the detailed methodologies and an understanding of the chemical principles outlined herein will enable researchers to effectively utilize this compound in their work.

References

Sources

A Technical Guide to the Synthesis of 3-Nitrohydrocinnamic Acid: Precursor Analysis and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic precursors and methodologies for producing 3-Nitrohydrocinnamic Acid. The narrative emphasizes the strategic selection of precursors, the rationale behind reaction conditions, and provides validated, step-by-step protocols essential for laboratory application.

Strategic Overview: The Precursor-Based Approach

The synthesis of 3-Nitrohydrocinnamic Acid is most efficiently achieved through a two-stage process. The core of this strategy lies in first synthesizing its unsaturated analogue, 3-Nitrocinnamic Acid , which serves as the principal and immediate precursor. The final step involves the selective reduction of the alkene double bond of this precursor to yield the target saturated acid.

This approach is analytically sound because the introduction of the nitro group onto the aromatic ring is more straightforward and yields a more stable intermediate prior to the reduction of the aliphatic side chain. The primary synthetic challenge, therefore, is the efficient production of high-purity 3-Nitrocinnamic Acid.

The overall synthetic pathway can be visualized as follows:

Caption: High-level synthetic routes to 3-Nitrohydrocinnamic Acid.

Synthesis of the Principal Precursor: 3-Nitrocinnamic Acid

Two robust and well-documented strategies exist for the synthesis of 3-Nitrocinnamic Acid, each starting from different foundational precursors. The choice between them often depends on the availability and cost of the starting materials.

Strategy A: Electrophilic Nitration of Cinnamic Acid

This classic approach involves the direct nitration of the aromatic ring of cinnamic acid.

-

Core Precursor: Cinnamic Acid

-

Reaction Rationale: The synthesis employs a standard nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). The vinyl-carboxylic acid substituent on the benzene ring is a deactivating group and directs electrophilic attack to the meta position, leading to the desired 3-nitro isomer.

Strategy B: Condensation Reactions from m-Nitrobenzaldehyde

This strategy builds the α,β-unsaturated acid structure from an aromatic aldehyde that already contains the nitro group in the correct position.

-

Core Precursor: m-Nitrobenzaldehyde

-

Reaction Rationale: This approach leverages well-established named reactions to form the carbon-carbon double bond.

-

Perkin Reaction: Involves the condensation of m-Nitrobenzaldehyde with acetic anhydride in the presence of a weak base, typically sodium acetate.[1] The reaction proceeds through the formation of an enolate from acetic anhydride, which then attacks the aldehyde.

-

Knoevenagel-Doebner Condensation: This method condenses m-Nitrobenzaldehyde with a compound containing an active methylene group, such as malonic acid, using a basic catalyst like pyridine or piperidine.[2]

-

The Perkin reaction is particularly notable for its reliability and is detailed in a validated protocol from Organic Syntheses.[2]

The Final Synthetic Step: Selective Reduction

To obtain the final product, the carbon-carbon double bond of 3-Nitrocinnamic Acid must be reduced without affecting the nitro group or the carboxylic acid.

-

Core Precursor: 3-Nitrocinnamic Acid

-

Reaction Rationale: Catalytic transfer hydrogenation is a highly effective method for this transformation. This technique avoids the use of high-pressure hydrogen gas, enhancing laboratory safety.[3] Palladium on carbon (Pd/C) is a widely used catalyst that demonstrates high selectivity for the hydrogenation of double bonds in the presence of other reducible functional groups under mild conditions.[4] Using a hydrogen donor like formic acid or ammonium formate in the presence of a Pd/C catalyst allows for the chemoselective reduction of the alkene.[3][5] Alternative methods, such as reduction with hydrazine, have also been reported for selectively reducing C=C bonds.[6]

Experimental Protocols & Data

The following protocols are based on established and validated procedures, ensuring reproducibility and trustworthiness.

Protocol 1: Synthesis of 3-Nitrocinnamic Acid via Perkin Reaction

This protocol is adapted from the robust procedure provided by Organic Syntheses, Collective Volume 4.[2]

Caption: Workflow for the synthesis of 3-Nitrocinnamic Acid.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| m-Nitrobenzaldehyde | 151.12 | 50 | 0.33 |

| Sodium Acetate (fused) | 82.03 | 40 | 0.48 |

| Acetic Anhydride | 102.09 | 70 | 0.68 |

Step-by-Step Methodology:

-

Reaction Setup: In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 50 g (0.33 mole) of m-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.[2]

-

Heating: Mix the contents thoroughly and heat the flask in an oil bath maintained at 180°C for approximately 13 hours.[2]

-

Workup: Allow the reaction mixture to cool slightly, then pour it into 200–300 mL of water. Filter the resulting solid by suction and wash it several times with water.[2]

-

Purification (Ammonium Salt Formation): Dissolve the crude solid in a solution of 20 mL of aqueous ammonia (sp. gr. 0.9) in about 200 mL of water. Filter off any small amount of insoluble material.[2]

-

Precipitation: Pour the filtrate of the ammonium salt into a solution of 15 mL of concentrated sulfuric acid (sp. gr. 1.84) in about 200 mL of water to precipitate the m-nitrocinnamic acid.[2]

-

Second Purification: Filter the precipitated acid, redissolve it in aqueous ammonia, and re-precipitate with dilute sulfuric acid to remove any trapped ammonium salts.[2]

-

Final Recrystallization: After the final precipitation, wash the product with a small amount of water and suction dry as much as possible. Dissolve the damp product in 250–300 mL of boiling 95% ethanol. The 3-nitrocinnamic acid will crystallize upon cooling.[2]

-

Yield: The expected yield is 47–49 g (74–77% of the theoretical amount). The product should be a pale yellow solid with a melting point of 192–194°C.[2]

Conclusion

The synthesis of 3-Nitrohydrocinnamic Acid is reliably achieved by focusing on the production of its immediate precursor, 3-Nitrocinnamic Acid. Researchers can select a synthetic strategy based on either the nitration of cinnamic acid or, more robustly, the Perkin condensation of m-Nitrobenzaldehyde. The latter route is supported by a highly detailed and validated protocol from Organic Syntheses, offering a trustworthy path to high yields of the key intermediate. The final conversion to the target molecule is best performed using selective catalytic transfer hydrogenation, which effectively reduces the alkene bond while preserving the critical nitro functionality, ensuring a high-purity final product suitable for further applications in drug development and scientific research.

References

-

Shriner, R. L.; Kleiderer, E. C. (1930). m-NITROCINNAMIC ACID. Organic Syntheses, 10, 74. [Link]

-

Tafel, J. (1923). hydrocinnamic acid. Organic Syntheses, 3, 69. [Link]

-

Stipanovic, M.; Stankovic, B.; Milanovic, S. B.; et al. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 26(16), 4989. [Link]

-

Chen, Z.; Jiang, H.; Chen, J.; et al. (2017). 3-Nitro-3,4-dihydrocoumarins: valuable precursors for the synthesis of enantiomerically enriched masked quaternary α-amino acid derivatives with a 3,4-dihydrocoumarin scaffold. Organic & Biomolecular Chemistry, 15(3), 543-547. [Link]

-

Alizadeh, A.; Zare, A. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Chemical Health Risks. [Link]

-

Whitmore, F. C.; Culhane, P. J.; Neher, H. T. (1925). anhydro-2-hydroxymercuri-3-nitrobenzoic acid. Organic Syntheses, 5, 5. [Link]

-

Al-Mokadem, M.; Metwally, M. A. (2022). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Advances, 12(8), 4585-4609. [Link]

-

Culhane, P. J.; Woodward, G. E. (1925). 3-nitrophthalic acid. Organic Syntheses, 5, 81. [Link]

-

Filipiak, P.; Słowik, M.; Demkowicz, S.; et al. (2020). Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(v) oxide. Green Chemistry, 22(19), 6486-6495. [Link]

-

Nicolet, B. H.; Bender, J. A. (1927). 3-nitrophthalic anhydride. Organic Syntheses, 7, 64. [Link]

-

Dong, C.; Wang, Y.; Liu, X.; et al. (2012). A simple and straightforward approach toward selective C=C bond reduction by hydrazine. Canadian Journal of Chemistry, 90(10), 838-841. [Link]

-

Balaraman, E.; Gunanathan, C.; Zhang, J.; et al. (2011). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. AIChE Annual Meeting, Conference Proceedings. [Link]

-

He, Q.; Xu, Z.; Jiang, D.; et al. (2014). Catalyst-free chemoselective reduction of the carbon–carbon double bond in conjugated alkenes with Hantzsch esters in water. RSC Advances, 4(17), 8671-8674. [Link]

- Van der Puy, M.; et al. (2001). Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Wieckowska, A.; Szybinska, A.; et al. (2021). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. International Journal of Molecular Sciences, 22(19), 10733. [Link]

-

Al-Amin, M.; et al. (2024). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 8(1), 1-10. [Link]

-

Aubakirov, Y.; Sassykova, L.; et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 521-529. [Link]

-

Sharma, P.; et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

-

Blout, E. R.; Silverman, D. C. (1944). The Catalytic Reduction of Nitrocinnamic Acids and Esters. Journal of the American Chemical Society, 66(9), 1442-1443. [Link]

-

Singh, R. P.; et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(2), 239-256. [Link]

-

The DIY Chemist. (2023). Making 3-Nitrophthalic acid (precursor to Luminol). YouTube. [Link]

-

Zhang, M.; et al. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. ACS Earth and Space Chemistry, 8(1), 154-162. [Link]

Sources

An In-depth Technical Guide to N-(3-nitrobenzenesulfonyl)-beta-alanine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of N-(3-nitrobenzenesulfonyl)-beta-alanine, a derivative of the naturally occurring beta-amino acid, beta-alanine. While specific experimental data for this compound is limited in publicly available literature, this document compiles information on its constituent parts—beta-alanine and the 3-nitrobenzenesulfonyl group—and draws inferences from related N-sulfonylated amino acids to present a detailed profile. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, potential properties, and applications of this and similar compounds.

Introduction to N-(3-nitrobenzenesulfonyl)-beta-alanine

N-(3-nitrobenzenesulfonyl)-beta-alanine is a synthetic derivative of beta-alanine, a non-essential amino acid that serves as a precursor to carnosine, a dipeptide with significant physiological roles, including intracellular buffering and antioxidant activity. The introduction of the 3-nitrobenzenesulfonyl group to the amino group of beta-alanine can significantly alter its physicochemical properties, such as acidity, lipophilicity, and biological activity. This modification is of interest in medicinal chemistry and drug design, where sulfonyl groups are often incorporated to modulate the pharmacokinetic and pharmacodynamic profiles of molecules.

The structure of N-(3-nitrobenzenesulfonyl)-beta-alanine combines the flexible aliphatic backbone of beta-alanine with the rigid, electron-withdrawing 3-nitrophenylsulfonyl moiety. This combination is expected to influence its solubility, melting point, and interactions with biological targets.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for N-(3-nitrobenzenesulfonyl)-beta-alanine, the following properties are predicted based on the known characteristics of its precursors and related compounds.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₉H₁₀N₂O₆S | Calculated from the structures of beta-alanine and 3-nitrobenzenesulfonyl chloride. |

| Molecular Weight | 274.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Based on the solid nature of beta-alanine and 3-nitrobenzenesulfonyl chloride. |

| Melting Point | Expected to be higher than 3-nitrobenzenesulfonyl chloride (61-62 °C) and potentially in the range of other N-sulfonylated amino acids. | The introduction of the beta-alanine moiety and the potential for hydrogen bonding would likely increase the melting point. |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | The nonpolar 3-nitrophenyl group will decrease water solubility compared to beta-alanine. The carboxylic acid group will provide some solubility in polar solvents. |

| pKa | The carboxylic acid pKa is expected to be in the acidic range, while the sulfonamide proton will have a pKa in the neutral to slightly basic range. | The electron-withdrawing nitro group will increase the acidity of the sulfonamide proton compared to unsubstituted benzenesulfonamides. |

Synthesis of N-(3-nitrobenzenesulfonyl)-beta-alanine

The synthesis of N-(3-nitrobenzenesulfonyl)-beta-alanine is expected to proceed via a nucleophilic substitution reaction between beta-alanine and 3-nitrobenzenesulfonyl chloride. This is a common method for the formation of sulfonamides from amines.

Reaction Scheme

Caption: Synthesis of N-(3-nitrobenzenesulfonyl)-beta-alanine.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on standard methods for N-sulfonylation of amino acids. Optimization may be required.

-

Dissolution of Beta-Alanine: Dissolve beta-alanine (1.0 eq) in an appropriate aqueous solvent system, such as a 1:1 mixture of water and dioxane. Add a base, such as sodium bicarbonate (2.0-3.0 eq), to the solution to deprotonate the amino group of beta-alanine, increasing its nucleophilicity.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0-1.1 eq) in a suitable organic solvent (e.g., dioxane) to the beta-alanine solution at 0-5 °C with vigorous stirring. The slow addition and low temperature help to control the exothermic reaction and minimize side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This protonates the carboxylate and any unreacted beta-alanine, and also quenches any remaining base.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layer will contain the desired N-(3-nitrobenzenesulfonyl)-beta-alanine, while the aqueous layer will contain salts and any unreacted beta-alanine.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The following are predicted spectral characteristics for N-(3-nitrobenzenesulfonyl)-beta-alanine, which are essential for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the beta-alanine backbone and the 3-nitrophenyl group.

-

Aromatic Protons: Four protons in the aromatic region (typically δ 7.5-8.5 ppm) exhibiting complex splitting patterns (doublets, triplets, and doublet of doublets) characteristic of a 1,3-disubstituted benzene ring. The protons ortho and para to the electron-withdrawing nitro and sulfonyl groups will be shifted downfield.

-

Beta-Alanine Protons:

-

A triplet corresponding to the two protons on the carbon adjacent to the sulfonamide nitrogen (Cα-H₂), likely in the range of δ 3.2-3.6 ppm.

-

A triplet corresponding to the two protons on the carbon adjacent to the carboxylic acid (Cβ-H₂), likely in the range of δ 2.5-2.9 ppm.

-

-

Sulfonamide Proton (NH): A broad singlet that may be exchangeable with D₂O, with a chemical shift that can vary depending on the solvent and concentration.

-

Carboxylic Acid Proton (OH): A broad singlet at a downfield chemical shift (typically > δ 10 ppm), which is also exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the aromatic ring and the beta-alanine moiety.

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm). The carbon bearing the nitro group and the carbon attached to the sulfonyl group will be significantly deshielded.

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl group, expected in the range of δ 170-180 ppm.

-

Aliphatic Carbons: Two signals for the methylene carbons of the beta-alanine backbone, typically in the range of δ 30-50 ppm.

FT-IR Spectroscopy

The infrared spectrum will provide information about the functional groups present in the molecule.

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H bond.

-

O-H Stretch: A broad peak in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H bond.

-

C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

-

S=O Stretch: Two strong absorptions for the asymmetric and symmetric stretching of the sulfonyl group, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

N-O Stretch: Two strong absorptions for the asymmetric and symmetric stretching of the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), pseudomolecular ion peaks such as [M+H]⁺ or [M-H]⁻, corresponding to the calculated molecular weight of 274.25 g/mol .

-

Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the nitro group (NO₂), the sulfonyl group (SO₂), and fragmentation of the beta-alanine backbone.

Potential Applications in Research and Drug Development

While specific applications for N-(3-nitrobenzenesulfonyl)-beta-alanine have not been extensively reported, its structural features suggest several areas of potential interest for researchers:

-

Enzyme Inhibition: The sulfonamide moiety is a well-known pharmacophore that can act as a transition-state analog inhibitor for various enzymes, particularly proteases and carbonic anhydrases.

-

Chemical Probe: This compound could serve as a chemical probe to study the binding pockets of proteins that recognize beta-alanine or related structures.

-

Building Block in Synthesis: It can be used as a versatile building block for the synthesis of more complex molecules, such as peptidomimetics or other biologically active compounds. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization.

-

Drug Discovery Lead: The combination of the sulfonamide and nitroaromatic groups may confer interesting biological activities, making it a potential starting point for lead optimization in drug discovery programs.

Safety and Handling

As with any chemical, N-(3-nitrobenzenesulfonyl)-beta-alanine should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

N-(3-nitrobenzenesulfonyl)-beta-alanine represents an interesting synthetic molecule that merges the biological relevance of beta-alanine with the chemical versatility of the 3-nitrobenzenesulfonyl group. While direct experimental data is scarce, this guide provides a comprehensive predicted profile of its physical and chemical properties, a plausible synthetic route, and an overview of its potential applications. Further experimental investigation is warranted to fully characterize this compound and explore its potential in various scientific disciplines.

References

- While specific references for N-(3-nitrobenzenesulfonyl)-beta-alanine are not available, the information in this guide is based on established principles of organic chemistry and data from related compounds. For further reading on the properties of the constituent parts and related molecules, please refer to standard organic chemistry textbooks and databases such as PubChem and the Merck Index.

An In-Depth Technical Guide to the Characterization of Novel Compounds: Determining the Solubility and Stability of 3-(3-Nitrophenylsulfonamido)propanoic acid

Foreword: Navigating the Unknowns in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a novel chemical entity from synthesis to a potential therapeutic is fraught with challenges. Among the most critical early-stage hurdles is the thorough characterization of its fundamental physicochemical properties. These properties, primarily solubility and stability, form the bedrock upon which all subsequent preclinical and clinical development is built. An otherwise promising compound with poor solubility may never achieve therapeutic concentrations, while an unstable molecule can degrade into inactive or even toxic byproducts.

This guide addresses a specific, yet illustrative, challenge: the characterization of a novel compound for which there is a paucity of public-domain data, "3-(3-Nitrophenylsulfonamido)propanoic acid." Given the absence of established data, this document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach the determination of solubility and stability for such a compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our methodologies in authoritative scientific principles.

Understanding the Molecule: A Structural Perspective

Before embarking on any experimental work, a thorough in-silico analysis of the target molecule, 3-(3-Nitrophenylsulfonamido)propanoic acid, is paramount. The structure reveals several key functional groups that will dictate its behavior:

-

A Carboxylic Acid Group (-COOH): This group is ionizable, with a pKa that will significantly influence solubility in aqueous solutions at different pH values. Generally, carboxylic acids are more soluble in their deprotonated (anionic) form at higher pH.

-

A Sulfonamide Group (-SO₂NH-): The acidity of the sulfonamide proton can also play a role in solubility and potential salt formation.

-

A Nitrophenyl Group (-C₆H₄NO₂): This aromatic nitro group contributes to the molecule's hydrophobicity and may be susceptible to reduction under certain conditions, representing a potential degradation pathway.

This initial structural assessment allows us to form educated hypotheses about the compound's properties and to design our experimental protocols accordingly.

Aqueous Solubility Determination: A Multi-faceted Approach

Aqueous solubility is a critical determinant of a drug's bioavailability. For an orally administered drug, dissolution in the gastrointestinal tract is the first step towards absorption. We will explore several robust methods for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The "shake-flask" method is the most widely accepted technique for this determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Buffers: Prepare a series of biocompatible buffers at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess of 3-(3-Nitrophenylsulfonamido)propanoic acid to vials containing each buffer. The excess solid is crucial to ensure that equilibrium is reached from a saturated solution.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Causality Behind Experimental Choices:

-

Extended Equilibration Time: This ensures that the dissolution process has reached a true equilibrium, avoiding the underestimation of solubility.

-

Use of Multiple pH Buffers: The ionizable nature of the carboxylic acid and potentially the sulfonamide necessitates testing across a pH range to understand its solubility profile in different parts of the gastrointestinal tract.

Kinetic Solubility: A High-Throughput Alternative

In early discovery phases, a higher throughput method is often required. Kinetic solubility determination, while not providing a true equilibrium value, offers a rapid assessment of a compound's dissolution characteristics.

Experimental Protocol: Kinetic Solubility by Turbidimetry

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Aqueous Addition: Add the DMSO solutions to an aqueous buffer in a microplate format.

-

Precipitation Monitoring: Monitor the formation of precipitate over a shorter time frame (e.g., 1-2 hours) using a plate reader that can measure turbidity (light scattering).

-

Data Analysis: The highest concentration that does not show precipitation is reported as the kinetic solubility.

Workflow for Solubility Determination

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

Data Presentation: Predicted Solubility Profile

| pH | Predicted Solubility | Rationale |

| 2.0 | Low | The carboxylic acid will be protonated and less soluble. |

| 4.5 | Moderate | Approaching the pKa of the carboxylic acid, increasing solubility. |

| 6.8 | High | The carboxylic acid will be deprotonated (anionic), enhancing solubility. |

| 7.4 | High | The compound will be in its more soluble, deprotonated form. |

Stability Assessment: Ensuring Molecular Integrity

The stability of a drug substance is paramount for its safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. A comprehensive stability assessment should evaluate the impact of pH, temperature, and light.

pH-Dependent Hydrolysis

The sulfonamide linkage in 3-(3-Nitrophenylsulfonamido)propanoic acid could be susceptible to hydrolysis under acidic or basic conditions.

Experimental Protocol: pH Stability Study

-

Solution Preparation: Prepare solutions of the compound at a known concentration in the same series of pH buffers used for solubility testing.

-

Incubation: Store the solutions at a controlled temperature (e.g., 40°C to accelerate degradation) in the dark.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

-

Analysis: Analyze the samples by a stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time for each pH. From this data, the degradation rate constant and half-life can be calculated.

Photostability

The presence of the nitrophenyl group suggests a potential for photosensitivity.

Experimental Protocol: Photostability Testing

-

Sample Preparation: Prepare solutions of the compound and also expose the solid compound to a controlled light source that mimics the UV and visible spectrum of sunlight, as specified by ICH guidelines.

-

Control Samples: Prepare parallel samples that are protected from light (e.g., wrapped in aluminum foil).

-

Exposure: Expose the samples to the light source for a defined period.

-

Analysis: Analyze both the exposed and control samples using a stability-indicating HPLC method.

-

Data Analysis: Compare the chromatograms of the exposed and control samples to identify any photodegradation products.

Logical Relationship of Stability Studies

Caption: Interrelationship of stability studies and potential degradation pathways.

Data Presentation: Hypothetical Stability Profile

| Condition | Observation | Interpretation |

| Acidic pH (e.g., 2.0) | Moderate degradation | Potential for acid-catalyzed hydrolysis of the sulfonamide bond. |

| Neutral pH (e.g., 7.4) | Minimal degradation | The compound is likely to be stable under physiological pH conditions. |

| Basic pH (e.g., 9.0) | Significant degradation | Base-catalyzed hydrolysis of the sulfonamide is a probable degradation pathway. |

| Light Exposure | Formation of new peaks in HPLC | The nitrophenyl group may be susceptible to photoreduction or other transformations. |

Self-Validating Systems and Data Integrity

For the data to be trustworthy, the analytical methods used for quantification must be validated. A stability-indicating HPLC method, for instance, must undergo forced degradation studies.

Forced Degradation Protocol:

-

Stress Conditions: Subject the compound to harsh conditions (e.g., strong acid, strong base, oxidation, high heat, and intense light).

-

Method Development: Develop an HPLC method that can separate the parent peak from all degradation product peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under all stress conditions, ensuring no co-eluting impurities.

This process ensures that the analytical method is specific for the parent compound and can accurately quantify it in the presence of its degradation products, thus providing a self-validating system for the stability studies.

Conclusion: Building a Foundation for Development

The characterization of a novel compound like 3-(3-Nitrophenylsulfonamido)propanoic acid, in the absence of pre-existing data, requires a systematic and scientifically rigorous approach. By employing the detailed methodologies for solubility and stability testing outlined in this guide, researchers can generate the critical data package necessary to make informed decisions about the future development of the compound. This foundational knowledge is indispensable for formulation development, preclinical toxicology studies, and ultimately, for assessing the therapeutic potential of any new chemical entity.

References

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.

- Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use

-

URL: [Link]

- "Handbook of Pharmaceutical Excipients" by Raymond C. Rowe, Paul J. Sheskey, and Marian E. Quinn. (Provides comprehensive information on buffers and other excipients used in formulation and testing.) Source: Pharmaceutical Press URL: (A specific URL to the full text is not available, but it can be found through academic libraries and publisher websites like Pharmaceutical Press or Amazon.)

- "Principles and Practice of Pharmaceutical Medicine" edited by Lionel D. Edwards, Anthony W. Fox, and Peter D. Stonier. (Offers a broad overview of the drug development process, contextualizing the importance of early characterization.)

An In-depth Technical Guide on the Potential Biological Activities of 3-(3-Nitrophenylsulfonamido)propanoic acid

Introduction: Deconstructing a Molecule of Interest

In the landscape of modern drug discovery, the sulfonamide functional group stands as a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents.[1][2][3][4][5] Its remarkable versatility as a pharmacophore has led to the development of drugs spanning from antimicrobials to anticancer agents.[1][2][6][7] When this privileged scaffold is coupled with a nitroaromatic moiety, another class of compounds with a rich history of biological significance, the potential for novel pharmacological activity becomes a compelling area of investigation.[8] This guide provides a comprehensive exploration of the potential biological activities of a specific, yet under-explored molecule: 3-(3-Nitrophenylsulfonamido)propanoic acid .

While direct biological data for this compound is not extensively available in peer-reviewed literature, its structural components—a nitrophenylsulfonamide core linked to a propanoic acid side chain—provide a strong foundation for hypothesizing a range of potential therapeutic applications. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining the scientific rationale behind these hypotheses and providing detailed, field-proven experimental protocols to systematically investigate them. Our approach is grounded in the principles of structure-activity relationships and established methodologies in preclinical drug discovery.

Hypothesized Biological Activities and Investigative Strategies

The chemical architecture of 3-(3-Nitrophenylsulfonamido)propanoic acid suggests several avenues for biological activity. The electron-withdrawing nature of the nitro group on the phenyl ring, combined with the acidic sulfonamide proton and the carboxylic acid function, creates a molecule with the potential to interact with various biological targets.[9]

Potential Antimicrobial Activity

The historical significance of sulfonamides as antibacterial agents is well-documented.[3][5] They traditionally act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. Furthermore, the presence of a nitro group can enhance the antimicrobial potency of a compound.[4][8]

Scientific Rationale: The core nitrophenylsulfonamide structure of our target molecule may mimic p-aminobenzoic acid (PABA), the natural substrate for DHPS. The nitro group could further enhance its binding to the active site or contribute to additional mechanisms of action, such as the generation of reactive nitrogen species under the reducing conditions found in some microbial environments.

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

3-(3-Nitrophenylsulfonamido)propanoic acid (dissolved in a suitable solvent like DMSO)

-

Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution Series: Prepare a two-fold serial dilution of 3-(3-Nitrophenylsulfonamido)propanoic acid in MHB in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Potential Anticancer Activity

Certain sulfonamide derivatives have demonstrated significant anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, matrix metalloproteinases, and the induction of apoptosis.[1][6][12]

Scientific Rationale: The sulfonamide moiety could potentially target and inhibit carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. The nitrophenyl group might also contribute to cytotoxic effects.

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[12]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[12]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

3-(3-Nitrophenylsulfonamido)propanoic acid (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 3-(3-Nitrophenylsulfonamido)propanoic acid for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value can be determined from the dose-response curve.[12]

Potential Anti-inflammatory Activity

Some sulfonamides are known to possess anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[3]

Scientific Rationale: The structural features of 3-(3-Nitrophenylsulfonamido)propanoic acid could allow it to bind to the active site of COX enzymes. The propanoic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

This protocol describes an in vitro assay to determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin detection

-

Assay buffer

-

3-(3-Nitrophenylsulfonamido)propanoic acid

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

Procedure:

-

Enzyme and Compound Incubation: In a 96-well plate, incubate the purified COX-1 or COX-2 enzyme with various concentrations of the test compound.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: After a set incubation time, add the detection probe to measure the amount of prostaglandin produced.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation and Visualization

Quantitative Data Summary

| Potential Activity | Assay | Key Parameter | Hypothetical Favorable Outcome |

| Antimicrobial | Broth Microdilution | MIC (µg/mL) | Low MIC values against a broad spectrum of bacteria |

| Anticancer | MTT Assay | IC50 (µM) | Low IC50 values against various cancer cell lines |

| Anti-inflammatory | COX Inhibition Assay | IC50 (µM) for COX-1 & COX-2 | High selectivity for COX-2 inhibition (high COX-1 IC50 / low COX-2 IC50) |

Visualizing Experimental Workflows and Pathways

Caption: High-level overview of the experimental workflows for assessing potential biological activities.

Caption: Simplified schematic of the COX pathway and the potential inhibitory action of the test compound.

Conclusion and Future Directions

This guide has outlined a rational, evidence-based approach to investigating the potential biological activities of 3-(3-Nitrophenylsulfonamido)propanoic acid. By leveraging the known pharmacological properties of its constituent chemical motifs, we have proposed testable hypotheses in the areas of antimicrobial, anticancer, and anti-inflammatory research. The provided experimental protocols offer a robust starting point for any research group aiming to elucidate the therapeutic potential of this and similar molecules.

Positive results in any of these initial screens would warrant further, more in-depth studies, including mechanism of action elucidation, structure-activity relationship (SAR) studies through the synthesis of analogues, and eventually, in vivo efficacy and toxicity assessments. The journey from a molecule of interest to a potential drug candidate is long and complex, but it begins with the systematic and rigorous in vitro investigations detailed herein.

References

- Vertex AI Search. (n.d.).

- ResearchGate. (n.d.).

- Pharmapproach. (n.d.).

- Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- ResearchGate. (n.d.).

- BenchChem. (2025). The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development.

- Food Safety and Inspection Service. (2009).

- PMC - NIH. (n.d.).

- PMC - NIH. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.

- Chem-Impex. (n.d.). (S)-3-(4-Hydroxy-3-Nitrophenyl)-2-(Phenylsulfonamido)Propanoic Acid.

- BenchChem. (2025). The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers.

- ResearchGate. (2025). (PDF) Biological activities of sulfonamides.

- ResearchGate. (n.d.). Figure .

- Wiley Online Library. (2026).

- ResearchGate. (2019). Synthesis, spectral characterization and bioactivity evaluation of sulfonamide derivatives of p-nitrobenzene sulfonylchloride.

- ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid.

- PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid.

- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. openaccesspub.org [openaccesspub.org]

- 4. ajchem-b.com [ajchem-b.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-sulfonylated β-Alanine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive overview of N-sulfonylated β-alanine derivatives, a class of compounds attracting significant interest in medicinal chemistry. We will delve into their synthesis, explore their diverse biological activities, and provide detailed experimental protocols for their preparation and evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of these versatile molecules.